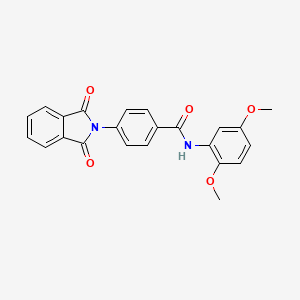
N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
Description
N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a synthetic compound featuring a benzamide core substituted with a 1,3-dioxo-isoindoline moiety and a 2,5-dimethoxyphenyl group. This structure places it within a broader class of phthalimide derivatives, which are frequently explored in medicinal chemistry due to their diverse biological activities.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-29-16-11-12-20(30-2)19(13-16)24-21(26)14-7-9-15(10-8-14)25-22(27)17-5-3-4-6-18(17)23(25)28/h3-13H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCSLNLGNSLRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 374.8 g/mol. The structure features a dimethoxyphenyl group and an isoindoline moiety, which are believed to contribute to its biological properties.
The mechanism of action of this compound involves several potential pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular responses.
Further biochemical studies are required to elucidate the exact molecular interactions and pathways involved.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies have shown that related benzamide derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzamide Derivative A | A549 (Lung) | 15 | |
| Benzamide Derivative B | MCF7 (Breast) | 10 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
- Inhibition of Pathogens : Studies suggest that similar compounds can effectively inhibit the growth of resistant strains such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
Case Studies
Several case studies have been documented that highlight the biological activity of related compounds:
- Study on Anticancer Activity : A study involving a series of benzamide derivatives demonstrated significant cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to apoptosis induction through the mitochondrial pathway .
- Antimicrobial Efficacy : Another investigation revealed that a structurally similar compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .
Comparison with Similar Compounds
Table 1: Structural Comparison of Aryl-Substituted Analogs
Sickle Cell Disease (SCD) Treatment
Compounds such as (1,3-dioxo-isoindol-2-yl)methyl nitrate (C1–C6) () share the isoindol-dione core and demonstrate reduced genotoxicity compared to hydroxyurea (HU). For instance, HU induced 33.7 MNRET (micronucleated reticulocytes) per 1,000 cells at 100 mg/kg, while C1–C6 showed <6 MNRET, suggesting safer profiles for SCD therapy. The target compound’s dimethoxy group may further modulate toxicity or efficacy .
Anticonvulsant Agents
Jegadeesan et al. (2006) synthesized 4-(1,3-dioxo-isoindol-2-yl)-N-(substituted phenyl)butanamides , which exhibited anticonvulsant activity with minimal neurotoxicity. The benzamide-phthalimide hybrid structure in the target compound could similarly interact with neuronal targets like GABA receptors or ion channels .
Anticancer Activity
The target compound’s benzamide group may offer analogous mechanisms, such as tubulin binding or enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


